molecular formula C15H20N2O7 B15123031 2-N-Cbz-aminomethylmorpholine oxalate

2-N-Cbz-aminomethylmorpholine oxalate

Cat. No.: B15123031
M. Wt: 340.33 g/mol
InChI Key: OVZAUNRMEKJNIZ-UHFFFAOYSA-N
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Description

2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.3285 . It is a derivative of morpholine, a heterocyclic amine, and is often used in pharmaceutical and chemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Cbz-aminomethylmorpholine oxalate typically involves the protection of the amine group of morpholine with a carbobenzyloxy (Cbz) group, followed by the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and reagents like oxalic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-N-Cbz-aminomethylmorpholine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce the deprotected amine .

Scientific Research Applications

2-N-Cbz-aminomethylmorpholine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

    2-N-Boc-aminomethylmorpholine oxalate: Similar in structure but with a Boc protecting group instead of Cbz.

    2-N-Fmoc-aminomethylmorpholine oxalate: Uses an Fmoc group for protection.

    2-N-Cbz-aminomethylpiperidine oxalate: A piperidine derivative with similar properties.

Uniqueness

2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective protection and deprotection are required .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

benzyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid

InChI

InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)

InChI Key

OVZAUNRMEKJNIZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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